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Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606 Get Quote

These application notes provide a detailed overview and protocol for the quantification of

Substance P (2-11) using a competitive enzyme immunoassay (EIA). This document is

intended for researchers, scientists, and drug development professionals working with this

specific neuropeptide fragment.

Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family,

involved in a wide array of physiological and pathological processes including pain

transmission, inflammation, and vasodilation.[1][2] It is derived from the preprotachykinin-A

(PPTA) gene.[3] Substance P (2-11) is a major N-terminally truncated metabolite of the parent

undecapeptide, Substance P (1-11). The quantification of this fragment is crucial for

understanding the metabolic pathways of Substance P and its physiological and pathological

significance. Enzyme immunoassays provide a sensitive and specific method for measuring the

concentration of Substance P and its fragments in various biological samples.[4]

The assay described here is a competitive EIA. In this format, unlabeled Substance P (2-11) in
the sample or standard competes with a fixed amount of labeled Substance P (often

conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP)) for

a limited number of binding sites on a specific antibody.[5][6] The amount of enzyme-linked

Substance P bound to the antibody is inversely proportional to the concentration of Substance
P (2-11) in the sample. The reaction is visualized by the addition of a substrate that produces a

colored product, and the intensity of the color is measured spectrophotometrically.
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Experimental Workflow
The general workflow for the Substance P (2-11) enzyme immunoassay is depicted below.
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Fig. 1: General workflow of the competitive enzyme immunoassay for Substance P (2-11).

Signaling Pathway Involving Substance P
Substance P exerts its biological effects by binding to neurokinin (NK) receptors, which are G

protein-coupled receptors (GPCRs).[7] The primary receptor for Substance P is the neurokinin-

1 receptor (NK1R).[2] Activation of NK1R initiates downstream signaling cascades that mediate

the diverse physiological actions of Substance P.
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Fig. 2: Simplified signaling pathway of Substance P via the NK1 receptor.
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Quantitative Data Summary
The following tables summarize key quantitative parameters of commercially available

Substance P EIA kits. Note that the cross-reactivity to Substance P (2-11) is a critical

parameter for this application.

Table 1: Cross-Reactivity of Substance P EIA Kits with Related Peptides

Peptide
R&D Systems Parameter™
Kit (%)[5]

EIA Kit (CE Mark Certified)
(%)[8]

Substance P 100 100

Substance P (2-11) 81.2 100

Substance P (3-11) Not Reported 100

Neurokinin A 71.4 Not Reported

Physalaemin 68.1 Not Reported

Substance P (8-11) 1.4 Not Reported

Neurokinin B 1.1 Not Reported

Substance P (1-7) < 0.1 Not Reported

Table 2: Performance Characteristics of a Commercially Available Substance P EIA Kit

Parameter Value

Assay Range 0 - 25 ng/mL[9]

Sensitivity (Detection Limit) 5-10 pg/well[10]

Sample Types
Cell Culture Supernates, Serum, Plasma,

Saliva, Urine[5]

Incubation Time 3.5 hours[5]

Table 3: Representative Substance P Concentrations in Human Biological Samples
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Sample Type
Mean
Concentration
(pg/mL)

Range (pg/mL) Reference

Serum (n=22) 628 402 - 1576 [5]

Heparin Plasma

(n=23)
508 322 - 1286 [5]

Urine (n=10) 214
Not specified (80%

detectable)
[5]

Tears 306.0 ± 96.5 148 - 555 [11]

Experimental Protocols
This section provides a generalized protocol for the quantification of Substance P (2-11) using

a competitive EIA. This protocol is based on common procedures from various commercially

available kits and should be adapted based on the specific kit instructions.

Materials and Reagents
Microplate pre-coated with goat anti-mouse antibody

Substance P Standard

Assay Buffer/Calibrator Diluent

Substance P Conjugate (HRP-labeled)

Primary Antibody Solution (mouse monoclonal)

Wash Buffer Concentrate

Substrate Solution (e.g., TMB)

Stop Solution (e.g., 2N Sulfuric Acid)

Deionized or distilled water
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Plate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Plate shaker

Reagent Preparation
Wash Buffer: If crystals are present in the concentrate, warm to room temperature and mix

until dissolved. Dilute the Wash Buffer Concentrate to 1x with deionized or distilled water as

per the kit instructions (e.g., 20 mL of concentrate into 480 mL of water).[5]

Substance P Standard: Reconstitute the lyophilized Substance P standard with the volume

of deionized or distilled water specified on the vial label to create a stock solution.[5]

Standard Dilutions: Prepare a serial dilution of the Substance P stock solution using the

Calibrator Diluent to create a standard curve. A typical range might be from 2500 pg/mL

down to 39 pg/mL. The Calibrator Diluent serves as the zero standard (0 pg/mL).[5]

Substrate Solution: If provided as two separate reagents, mix equal volumes within 15

minutes of use. Protect from light.[5]

Sample Preparation
Proper sample collection and preparation are critical to prevent the degradation of Substance

P.

Serum: Use a serum separator tube (SST). Allow blood to clot for 30 minutes at room

temperature before centrifuging at 1000 x g for 15 minutes. To prevent degradation, aprotinin

(a protease inhibitor) should be added to a final concentration of 0.014 TIU/mL within 5

minutes of collection.[5] Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated

freeze-thaw cycles.[5]

Plasma: Collect blood on ice using heparin as an anticoagulant.[5] EDTA is not

recommended for some assays.[5] Add aprotinin (0.014 TIU/mL) within 5 minutes of

collection. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[5] Assay

immediately or aliquot and store at ≤ -20°C.
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Cell Culture Supernates: Remove particulates by centrifugation. Assay immediately or

aliquot and store at ≤ -20°C.[5]

Saliva: Due to high concentrations and matrix effects, saliva samples may require dilution

(e.g., a 20-fold dilution with Calibrator Diluent).[5] It is recommended to wear a face mask

and gloves to prevent contamination of kit reagents from saliva.[5]

Urine: Centrifuge to remove particulates. Assay immediately or aliquot and store at ≤ -20°C.

Assay Procedure
It is recommended that all standards, controls, and samples be assayed in duplicate.

Bring all reagents and samples to room temperature before use.

Determine the number of microplate strips required for the assay. Return unused strips to the

foil pouch with the desiccant and reseal.

Add 100 µL of Calibrator Diluent to the non-specific binding (NSB) wells.

Add 50 µL of Calibrator Diluent to the zero standard (B₀) wells.

Add 50 µL of each standard dilution, control, or sample to the appropriate wells.

Add 50 µL of the Primary Antibody Solution to each well (except the NSB wells).

Add 50 µL of the Substance P Conjugate to each well.

Seal the plate and incubate for 2 hours at room temperature, preferably on a horizontal

orbital microplate shaker set at 300-400 rpm.[9]

Aspirate each well and wash, repeating the process three to four times for a total of four or

five washes. Wash by filling each well with Wash Buffer (approximately 350-400 µL) using a

squirt bottle, manifold dispenser, or autowasher.[9] After the last wash, remove any

remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

Add 200 µL of Substrate Solution to each well.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://resources.rndsystems.com/pdfs/datasheets/kge007.pdf
https://resources.rndsystems.com/pdfs/datasheets/kge007.pdf
https://resources.rndsystems.com/pdfs/datasheets/kge007.pdf
http://www.phoenixbiotech.net/catalog/repository/EIA/EK_061_05.pdf
http://www.phoenixbiotech.net/catalog/repository/EIA/EK_061_05.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 30 minutes at room temperature, protected from light.[5]

Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to

yellow.[5]

Determine the optical density (OD) of each well within 30 minutes, using a microplate reader

set to 450 nm. If wavelength correction is available, set it to 540 nm or 570 nm.[5]

Data Analysis
Average the duplicate readings for each standard, control, and sample.

Subtract the average NSB OD from all other OD readings.

Calculate the percentage of binding for each standard and sample using the formula: %B/B₀

= [(Sample or Standard OD - NSB OD) / (Zero Standard OD - NSB OD)] x 100.

Plot the %B/B₀ for the standards versus the concentration of the standards on a log-linear

graph.

Generate a standard curve by performing a four-parameter logistic (4-PL) curve fit.

Determine the concentration of Substance P (2-11) in the samples by interpolating their

%B/B₀ values from the standard curve.

Multiply the interpolated concentration by the sample dilution factor to obtain the final

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Substance P - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://resources.rndsystems.com/pdfs/datasheets/kge007.pdf
https://resources.rndsystems.com/pdfs/datasheets/kge007.pdf
https://resources.rndsystems.com/pdfs/datasheets/kge007.pdf
https://www.benchchem.com/product/b15619606?utm_src=pdf-body
https://www.benchchem.com/product/b15619606?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Substance_P
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic
Activity [frontiersin.org]

3. pancreapedia.org [pancreapedia.org]

4. Redirecting [linkinghub.elsevier.com]

5. resources.rndsystems.com [resources.rndsystems.com]

6. resources.novusbio.com [resources.novusbio.com]

7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. phoenixpeptide.com [phoenixpeptide.com]

9. phoenixbiotech.net [phoenixbiotech.net]

10. Enzyme-linked immunosorbent assay of substance P: a study in the eye - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. iovs.arvojournals.org [iovs.arvojournals.org]

To cite this document: BenchChem. [Application Notes: Enzyme Immunoassay for
Substance P (2-11) Quantification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619606#enzyme-immunoassay-for-substance-p-2-
11-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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